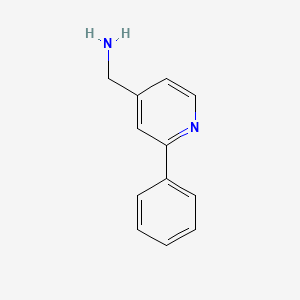

(2-Phenylpyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFQOMBDKBGWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylpyridin 4 Yl Methanamine and Its Analogues

Established Synthetic Routes to the (2-Phenylpyridin-4-yl)methanamine Core

The construction of the this compound framework relies on key bond-forming reactions. These strategies include palladium- and copper-catalyzed cross-coupling reactions for C-N bond formation, as well as various reductive and multicomponent reactions for installing the crucial aminomethyl moiety.

Strategies Employing Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This methodology is highly versatile and can be applied to the synthesis of this compound, typically by coupling a 4-halo-2-phenylpyridine derivative with an appropriate amine source.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle and improve yields. wikipedia.orgresearchgate.net

A plausible route involves the reaction of 4-chloro- or 4-bromo-2-phenylpyridine (B1282784) with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis. Alternatively, a protected aminomethyl synthon like phthalimide (B116566) potassium salt could be used. Challenges can arise from competing β-hydride elimination when using certain primary amines, though this is not a concern for the synthesis of a primary methanamine. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Heterocyclic Scaffolds

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene (B28343) | 100 | 85 | nih.gov |

| 2-Iodo-13α-estrone deriv. | Aniline | Pd(PPh₃)₄ / CuI | K₂CO₃ | Toluene | 110 (MW) | 88 | beilstein-journals.org |

This table presents data for analogous reactions on related heterocyclic systems to illustrate typical reaction parameters.

Methodologies Utilizing Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, provides a copper-catalyzed alternative for C-N bond formation. This reaction typically couples an aryl boronic acid with an amine or alcohol and is often advantageous due to its ability to be performed under mild conditions, often open to the air.

The mechanism is thought to involve the formation of a copper(II)-amine complex, which then undergoes transmetalation with the aryl boronic acid. The resulting copper(III)-aryl-amide intermediate proceeds through reductive elimination to furnish the desired N-aryl product. A key advantage over palladium-catalyzed methods is the lower cost and toxicity of copper catalysts.

For the synthesis of this compound, two primary Chan-Lam strategies could be envisioned. The first involves the coupling of (2-phenylpyridin-4-yl)boronic acid with ammonia or a suitable amine equivalent. The second, and perhaps more direct, route would be the coupling of a 4-halo-2-phenylpyridine with an aminomethylating reagent under Chan-Lam conditions.

Table 2: General Parameters for Chan-Lam C-N Coupling

| Boronic Acid / Aryl Halide | Amine | Copper Source | Base / Additive | Solvent | Temp. | Reference |

|---|---|---|---|---|---|---|

| Arylboronic Acids | Anilines | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | RT | wikipedia.org |

| 2-Aminopyridine (B139424) | Arylboronic Acids | Cu(OAc)₂ | - | DMF | 100 °C | organic-chemistry.org |

This table outlines general conditions reported for the Chan-Lam coupling.

Reductive Pathways for Aminomethyl Group Introduction, including Hydride Reductions

A highly convergent and common strategy for installing the aminomethyl group is through the reduction of a suitable precursor, such as a nitrile or an aldehyde. These functional groups can be incorporated into the 2-phenylpyridine (B120327) core and then converted to the amine in a final step.

The reduction of a 2-phenylpyridine-4-carbonitrile intermediate offers a direct route to the primary amine. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily reducing the nitrile to the corresponding amine in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comadichemistry.com

Alternatively, one can start with 2-phenylpyridine-4-carboxaldehyde (B595483). vulcanchem.combldpharm.com This aldehyde can be converted to the amine via reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Table 3: Hydride Reduction of Nitriles and Aldehydes

| Substrate | Reducing Agent | Solvent | Product | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Nitriles | LiAlH₄ | Diethyl Ether / THF | Primary Amines | Reflux, followed by aqueous workup | masterorganicchemistry.com |

| Aldehydes / Ketones | LiAlH₄ | Diethyl Ether / THF | Alcohols | 0 °C to RT, followed by aqueous workup | youtube.com |

| Aldehydes (Reductive Amination) | NaBH₃CN / NH₄OAc | Methanol (B129727) | Primary Amines | RT, pH control | General Knowledge |

This table summarizes the general application of hydride reagents for relevant functional group transformations.

Application of Leuckart-Wallach Reaction Variants

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes or ketones. wikipedia.org It utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. rasayanjournal.co.in This one-pot reaction typically requires high temperatures (120-185 °C).

When applied to the synthesis of this compound, the starting material would be 2-phenylpyridine-4-carboxaldehyde. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the final primary amine. beilstein-journals.org While effective, the high temperatures required can sometimes limit its application for substrates with sensitive functional groups.

Table 4: Typical Conditions for the Leuckart-Wallach Reaction

| Carbonyl Substrate | Reagent | Temperature (°C) | Duration (h) | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Phenylacetone | Ammonium Formate | 160-170 | 4-15 | N-formyl-amphetamine | beilstein-journals.org |

| Benzaldehyde | Formamide | >165 | N/A | N-formyl-benzylamine | wikipedia.org |

This table provides examples of conditions used in Leuckart-Wallach reactions.

Mannich Reaction in the Construction of Aminomethyl Moieties

The Mannich reaction is a three-component condensation reaction that involves an aldehyde (commonly formaldehyde), a primary or secondary amine (or ammonia), and a compound containing at least one active hydrogen atom. researchgate.net The reaction results in the aminoalkylation of the active hydrogen-containing compound.

In the context of synthesizing this compound, a direct Mannich reaction on the 2-phenylpyridine core at the C4-position would be challenging due to the relatively low acidity of the pyridine C-H bond. However, this reaction is highly valuable for building more complex structures from simpler precursors. For instance, a Mannich reaction could be performed on a suitably activated pyridine or pyridone precursor prior to the introduction of the C2-phenyl group via a cross-coupling reaction. A Mannich-type C-C bond formation has been demonstrated on pyridinium (B92312) salts to achieve C3-selective aminomethylation. nih.gov

Table 5: Components of the Mannich Reaction

| Active Hydrogen Component | Aldehyde Component | Amine Component | Product Type | Reference |

|---|---|---|---|---|

| Ketone (enolizable) | Formaldehyde (B43269) | Secondary Amine | β-Amino-ketone (Mannich Base) | researchgate.net |

| Phenol | Formaldehyde | Secondary Amine | o-Aminomethyl-phenol |

This table illustrates the variety of components that can be used in a Mannich reaction.

Petasis Reaction Approaches for this compound Synthesis

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgmdpi.com This reaction is particularly useful for the synthesis of this compound.

The proposed route would involve the three-component coupling of (2-phenylpyridin-4-yl)boronic acid, ammonia (as the amine component), and formaldehyde (as the carbonyl component). The reaction is typically carried out in solvents like dichloromethane, ethanol, or toluene at room temperature or with moderate heating. organic-chemistry.org A key advantage of the Petasis reaction is its tolerance for a wide range of functional groups and its often mild reaction conditions. organic-chemistry.org The synthesis of the required (2-phenylpyridin-4-yl)boronic acid precursor could be achieved from 4-halo-2-phenylpyridine via lithiation and subsequent reaction with a trialkyl borate.

Table 6: Petasis Reaction Components and Conditions

| Boronic Acid | Amine | Carbonyl | Solvent | Temp. | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Boronic Acid | Secondary Amine | Paraformaldehyde | Dichloromethane | RT | Allyl/Benzyl Amines | wikipedia.org |

| Phenylboronic acid | rac-Pyrrolidine-2-carboxylic acid | Glyoxylic acid | Dichloromethane / HFIP | RT | N-substituted amino acids | mdpi.com |

This table showcases the flexibility of the Petasis reaction with various substrates.

General Preparative Methods for Amines Applied to this compound

Several classical methods for the synthesis of primary amines can be adapted for the preparation of this compound. These methods typically involve the reduction of a suitable functional group at the 4-position of the 2-phenylpyridine core.

One common approach is the reduction of nitriles . The synthesis would commence with a 2-phenylpyridine scaffold bearing a cyano group at the 4-position (4-cyano-2-phenylpyridine). This intermediate can be reduced to the corresponding primary amine using various reducing agents. Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another widely used method is the reduction of amides . Starting from 2-phenylpyridine-4-carboxylic acid, the corresponding amide can be formed via activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with ammonia. The resulting 2-phenylpyridine-4-carboxamide can then be reduced to this compound using a strong reducing agent like LiAlH₄.

Furthermore, rearrangement reactions of carboxylic acid derivatives, such as the Hofmann and Curtius rearrangements, provide alternative pathways. researchgate.net In the Hofmann rearrangement, a primary amide (2-phenylpyridine-4-carboxamide) is treated with a halogen (e.g., bromine) and a base to yield the amine with one less carbon atom. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the primary amine. researchgate.net

Synthetic Approaches via Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. organic-chemistry.orgnih.gov This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgnih.govresearchgate.net

In the context of synthesizing analogues of this compound, this compound can serve as the primary amine component in the U-4CR. By varying the other three components (aldehyde, carboxylic acid, and isocyanide), a vast library of derivatives can be generated, each incorporating the (2-phenylpyridin-4-yl)methyl moiety. This approach is particularly valuable for creating peptidomimetics and other complex molecules for biological screening. nih.govthieme-connect.de The reaction is typically performed in polar protic solvents like methanol at room temperature. thieme-connect.de

The general scheme for the Ugi reaction involving this compound is depicted below:

| Component | Example |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | N-tert-butyl-2-(acetylamino)-2-phenyl-N-((2-phenylpyridin-4-yl)methyl)acetamide |

Sequential One-Pot Ketimine Synthesis and Arylation Procedures

One-pot synthetic strategies that combine multiple reaction steps in a single vessel offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound analogues, a sequential one-pot procedure involving ketimine formation followed by arylation is a viable approach.

This strategy could begin with the condensation of a suitable ketone with an amine to form a ketimine intermediate. In a subsequent step within the same reaction vessel, an arylation reaction, such as the palladium-catalyzed Buchwald-Hartwig amination, can be employed to introduce the phenyl group onto the pyridine ring or to form a C-N bond involving the amine functionality. organic-chemistry.org For instance, a one-pot process could be designed where a 4-(aminomethyl)pyridine (B121137) derivative is first converted to a ketimine, followed by a palladium-catalyzed cross-coupling reaction with a phenyl halide to construct the 2-phenylpyridine core. The use of specific ligands, such as Buchwald-type phosphine ligands, is often crucial for the success of these cross-coupling reactions. organic-chemistry.org

Reactions of Benzene (B151609) and Substituted Benzenes as Precursors

The synthesis of the core 2-phenylpyridine structure can be achieved through reactions involving benzene or its derivatives as starting materials. A well-established method is the reaction of pyridine with an organometallic reagent derived from benzene, such as phenyllithium (B1222949). orgsyn.org This reaction, a form of nucleophilic addition-elimination, typically involves the in-situ generation of phenyllithium from bromobenzene (B47551) and lithium metal in an ethereal solvent. orgsyn.org The subsequent reaction with pyridine, often in a higher boiling solvent like toluene, yields 2-phenylpyridine after workup. orgsyn.org

Once the 2-phenylpyridine nucleus is formed, functionalization at the 4-position is required to introduce the methanamine group. This can be achieved through various strategies, such as lithiation of 2-phenylpyridine followed by reaction with a suitable electrophile to introduce a group that can be converted to the amine. Alternatively, starting with a pre-functionalized pyridine, such as 4-methylpyridine, the phenyl group can be introduced at the 2-position, followed by functional group manipulation of the methyl group to the desired methanamine.

Development of Novel Synthetic Strategies

Catalytic Approaches for Carbon-Nitrogen Bond Formation in the Pyridine Series

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-nitrogen (C-N) bonds, which are highly relevant for the synthesis of aminopyridine derivatives. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the amination of halo- and triflyloxypyridines. researchgate.net

These reactions typically employ palladium or copper catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the coupling of a pyridine electrophile with an amine nucleophile. researchgate.net For the synthesis of this compound, a key step could involve the palladium-catalyzed coupling of a 4-halo-2-phenylpyridine with an ammonia equivalent or a protected aminomethyl group. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

| Catalyst System | Substrate Example | Product Type |

| Pd(OAc)₂ / BINAP | 2-Bromo-4-aminopyridine | N-Aryl-4-aminopyridine |

| CuI / Phenanthroline | 2-Chloropyridine | 2-Aminopyridine |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. Achieving stereocontrol can be approached in several ways.

One strategy involves the use of a chiral auxiliary. A chiral amine can be reacted with a 2-phenylpyridine-4-carboxaldehyde to form a chiral imine, which can then be subjected to a diastereoselective reduction to establish the stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched primary amine.

Another approach is the asymmetric reduction of a prochiral ketone or imine precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral transition metal catalyst. For instance, the asymmetric reduction of a 4-acyl-2-phenylpyridine could provide a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration.

Furthermore, stereoselective cyclization reactions can be employed to construct a chiral heterocyclic system that can be subsequently transformed into the desired chiral amine. While direct stereoselective methods for this compound are not extensively reported, principles from the synthesis of other chiral heterocyclic compounds, such as proline analogues, can be adapted. researchgate.net This may involve tandem Strecker-intramolecular cyclization reactions or the use of non-racemic starting materials to guide the stereochemical outcome. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can significantly improve the efficiency and environmental footprint of the synthesis. For instance, molecular sieves like Al-MCM-41 have been shown to be effective in the cyclization step to form the 2-phenylpyridine core. researchgate.net Enzyme-catalyzed reactions, such as those involving transaminases or reductases, offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. nih.govmdpi.com For example, the synthesis of 2-aminomethylpiperidine, a related aminomethyl-containing heterocycle, has been demonstrated in water using a Pt/γ-Al2O3 catalyst. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. This involves choosing reactions that are highly selective and minimize the formation of by-products.

Energy Efficiency: Employing methods like microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com High hydrostatic pressure (HHP) is another emerging technology that can promote reactions at lower temperatures. rsc.org

Precursor Synthesis and Functionalization

The construction of this compound relies on the initial synthesis of a 2-phenylpyridine scaffold, which is then selectively functionalized at the 4-position of the pyridine ring before the final introduction of the aminomethyl group.

Synthesis of 2-Phenylpyridine Intermediates

The formation of the 2-phenylpyridine core is a critical first step. Several methods exist for this transformation:

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a widely used method, reacting a pyridine derivative with a phenylboronic acid in the presence of a palladium catalyst. mdpi.com This method offers good yields and tolerance to a variety of functional groups.

Reaction of Phenyl Lithium with Pyridine: A classic method involves the reaction of phenyl lithium with pyridine, which directly forms 2-phenylpyridine. wikipedia.org

Catalytic Cyclization: A one-step synthesis from acetophenone (B1666503) and allyl alcohol in the presence of ammonia over a molecular sieve catalyst at high temperatures has been reported. researchgate.net

A summary of different synthetic approaches for 2-phenylpyridine intermediates is presented below:

| Method | Reactants | Catalyst/Reagents | Key Features | Reference |

| Suzuki-Miyaura Coupling | 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzeneboronic acid | Palladium(II) acetate, potassium carbonate, triphenylphosphine | Mild conditions, good yield | mdpi.com |

| Organolithium Reaction | Pyridine, Phenyl lithium | - | Direct formation of 2-phenylpyridine | wikipedia.org |

| Catalytic Cyclization | Acetophenone, Allyl alcohol, Ammonia | Al-MCM-41 molecular sieve | Single-step, vapor-phase reaction | researchgate.net |

| Iridium-Catalyzed Reaction | Iridium trichloride, 2-phenylpyridine | - | Forms cyclometalated iridium complexes | wikipedia.orgnih.gov |

Regioselective Functionalization at the 4-Position of the Pyridine Ring

Achieving selective functionalization at the C4-position of the pyridine ring is a significant challenge in organic synthesis due to the electronic properties of the ring. researchgate.netdigitellinc.com Several strategies have been developed to overcome this:

Metalation and Capture: Using strong, non-nucleophilic bases like n-butylsodium allows for the deprotonation at the C4-position, creating a 4-sodiopyridine intermediate. This can then react with various electrophiles. nih.gov Transmetalation to zinc chloride enables subsequent Negishi cross-coupling reactions. nih.gov

Blocking Groups: A temporary blocking group can be introduced to direct functionalization to the desired position. For instance, a maleate-derived blocking group has been used to achieve selective Minisci-type decarboxylative alkylation at the C4-position. nih.gov

Heterocyclic Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which then act as a handle for subsequent nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions at the 4-position. researchgate.netacs.org

Radical Addition: In-situ generated pyridine-boryl radicals from 4-cyanopyridine (B195900) can undergo radical addition to various acceptors, leading to C4-substituted pyridines. acs.org

The table below outlines various methods for C4-functionalization of the pyridine ring:

| Method | Key Reagents | Intermediate | Subsequent Reaction | Reference |

| Metalation and Capture | n-Butylsodium | 4-Sodiopyridine | Alkylation, Negishi cross-coupling | nih.gov |

| Blocking Group Strategy | Maleate-derived blocking group | N-ylide | Minisci-type alkylation | nih.gov |

| Phosphonium Salt Formation | Triflic anhydride (B1165640), Triphenylphosphine | Pyridylphosphonium salt | Nucleophilic substitution, Cross-coupling | acs.org |

| Radical Addition | 4-Cyanopyridine, Bis(pinacolato)diboron | Pyridine-boryl radical | Radical addition/coupling | acs.org |

Introduction of the Aminomethyl Moiety via Precursor Reduction

The final step in the synthesis of this compound is the introduction of the aminomethyl group. This is typically achieved through the reduction of a suitable precursor at the 4-position. The most common precursor is a 4-cyanopyridine derivative.

The reduction of the nitrile (cyano) group to a primary amine can be accomplished using various reducing agents:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst are effective for reducing nitriles to amines. nih.govnih.gov

The general reaction scheme involves the reduction of 2-phenyl-4-cyanopyridine. The synthesis of 4-cyanopyridine itself can be achieved through the ammoxidation of 4-methylpyridine. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Phenylpyridin 4 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine attached to the pyridine (B92270) ring via a methylene (B1212753) bridge is a key site of reactivity. Its nucleophilic character drives a variety of important chemical reactions.

Nucleophilic Properties and Alkylation Reactions of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group confers significant nucleophilicity, enabling it to participate in a range of substitution and addition reactions. This reactivity is fundamental to its use as a scaffold in the synthesis of more complex molecules.

Alkylation reactions, for instance, proceed through the nucleophilic attack of the amine on an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. This results in the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation and Sulfonylation Reactions

The primary amine of (2-Phenylpyridin-4-yl)methanamine readily undergoes acylation with acyl halides or anhydrides to form stable amide derivatives. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are crucial for introducing a variety of functional groups and for the synthesis of libraries of compounds for biological screening. For example, the reaction with various acylating agents can lead to a diverse set of amide products with potentially different biological activities.

A study on related pyridine derivatives has shown the synthesis of novel amide compounds from a similar amine precursor, highlighting the utility of this reaction in generating new chemical entities. researchgate.net

Condensation Reactions with Carbonyl Compounds

The aminomethyl group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The resulting imine can be a stable product or an intermediate that can be further reduced to a secondary amine.

These condensation reactions are fundamental in organic synthesis and are utilized in the construction of various heterocyclic systems and other complex organic molecules. youtube.comyoutube.com The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to the imine. youtube.com

Role in Heterocycle Formation and Annulation Reactions

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of fused heterocyclic systems through annulation reactions. The amine group can act as a nucleophile to initiate ring closure onto an electrophilic center within the same molecule or in a reaction partner.

For instance, in reactions analogous to the Robinson annulation, the amine or a derivative could participate in intramolecular cyclizations to form new rings. pressbooks.pub The strategic placement of the phenyl and aminomethyl groups on the pyridine ring allows for the construction of diverse and complex molecular architectures, which are of significant interest in drug discovery and materials science. nih.govrsc.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, making it basic and capable of participating in various chemical reactions.

Protonation and Salt Formation Derived from this compound

The pyridine nitrogen is basic and can be readily protonated by acids to form pyridinium (B92312) salts. This property is often exploited to improve the solubility of the compound in polar solvents, including water. The formation of a salt can also be a key step in purification processes, such as crystallization.

The pKa of the conjugate acid of pyridine is approximately 5.2, and while the substitution pattern of this compound will influence its precise basicity, the pyridine nitrogen remains a site for protonation. This allows for the formation of salts with a variety of inorganic and organic acids. The ability to form salts is a critical aspect of its chemical behavior, influencing its physical properties and handling. youtube.com

Complexation with Metal Centers and Organometallic Reagents

The this compound scaffold possesses two primary sites for coordination with metal centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic aminomethyl group. This dual functionality allows it to act as a potentially bidentate ligand, forming stable chelate complexes with various transition metals. The pyridine nitrogen, being part of an aromatic system, is a Lewis basic site, while the primary amine offers a more flexible and also basic coordination point.

The complexation behavior is analogous to that observed in other substituted 2-aminopyridine (B139424) derivatives. For instance, studies on N-substituted 2-aminopyridines have shown successful complexation with metal ions like Zinc(II) and Copper(II). researchgate.net Infrared (IR) spectroscopy of these complexes reveals shifts in the characteristic absorption bands, such as the azomethine C=N stretch, indicating coordination between the ligand and the metal center. researchgate.net In the case of this compound, the nitrogen of the pyridine ring is expected to be a key interaction site for metal coordination. This interaction is fundamental to many catalytic processes where 2-phenylpyridine (B120327) derivatives serve as directing groups.

Beyond simple metal salts, the compound can interact with organometallic reagents. These reagents, often featuring highly reactive carbon-metal bonds, can engage with the molecule in several ways. msu.edu While acidic protons, such as those on the amine group, can react with highly basic organometallics like Grignard or organolithium reagents, the pyridine nitrogen can also coordinate to the metal atom, influencing the reagent's reactivity and selectivity in subsequent transformations. wikipedia.orgchadsprep.com This coordination is a critical step in processes like directed ortho-metalation. baranlab.org

| Functional Group | Potential Metal Interaction | Type of Bonding |

| Pyridine Nitrogen | Lewis base interaction with metal center | Coordination bond |

| Aminomethyl Group | Lewis base interaction with metal center | Coordination bond |

| Phenyl Ring (π-system) | π-complexation with transition metals | Coordination bond |

Reactions Involving the Phenyl Substituent

The phenyl ring of this compound is susceptible to various chemical transformations, allowing for further functionalization of the molecule. Its reactivity is significantly influenced by the electronic properties of the attached pyridinyl group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). This deactivation is a consequence of the electronegative nitrogen atom in the pyridine ring. youtube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the entire molecule. rsc.orgrsc.org

Despite this deactivation, substitution on the phenyl ring can be achieved under specific conditions. Kinetic studies on the nitration of the parent compound, 2-phenylpyridine, show that substitution occurs primarily on the phenyl ring rather than the more deactivated pyridinium ring. rsc.org The reaction proceeds through the conjugate acid of the molecule. The electron-withdrawing nature of the pyridinium group directs incoming electrophiles to the meta and para positions of the phenyl ring, with a smaller amount of ortho substitution.

Table of Partial Rate Factors for Nitration of the 2-Phenylpyridinium Cation

| Position on Phenyl Ring | Partial Rate Factor (Relative to Benzene) |

|---|---|

| ortho (2') | 1.8 x 10⁻⁷ |

| meta (3') | 10.0 x 10⁻⁷ |

| para (4') | 8.8 x 10⁻⁷ |

Data derived from studies on 2-phenylpyridine. rsc.org

These findings suggest that electrophilic substitution on the phenyl ring of this compound would require forcing conditions and would likely yield a mixture of meta- and para-substituted products.

Directed Ortho Metalation Strategies on the Phenyl Moiety

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective functionalization at the position ortho to the DMG. wikipedia.orgbaranlab.org The nitrogen atom of the pyridine ring in the 2-phenylpyridine scaffold can serve as an effective DMG. harvard.edu

The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the Lewis basic pyridine nitrogen. wikipedia.org This coordination brings the base into close proximity to the ortho C-H bonds of the phenyl ring, facilitating deprotonation and the formation of an aryllithium intermediate. baranlab.org This intermediate can then be trapped by a variety of electrophiles to install a functional group exclusively at the ortho-position (C-2') of the phenyl ring. wikipedia.orgharvard.edu This method offers superior regioselectivity compared to classical electrophilic aromatic substitution. wikipedia.org The presence of the aminomethyl group at the 4-position of the pyridine ring is not expected to interfere significantly with this process, although its basicity might require the use of an additional equivalent of the organolithium reagent or protection of the amine.

Palladium-catalyzed C-H activation reactions, which share mechanistic principles with DoM, have also been extensively used to functionalize the ortho-position of the phenyl ring in 2-phenylpyridine. researchgate.netacs.org These methods often use an oxidant and a palladium catalyst to achieve ortho-arylation, -alkylation, or other transformations. researchgate.net

Elucidation of Structure-Reactivity Relationships within the this compound Scaffold

The chemical reactivity of this compound is a direct consequence of its distinct structural features. The interplay between the phenyl ring, the pyridine ring, and the aminomethyl substituent governs its behavior in various chemical transformations.

The Role of the Pyridine Ring: The pyridine moiety is arguably the most influential group. Its nitrogen atom serves as a powerful directing group in ortho-metalation and related C-H activation reactions, enabling regioselective functionalization of the phenyl ring that would be difficult to achieve otherwise. harvard.eduresearchgate.net Conversely, its electron-withdrawing nature deactivates the phenyl ring towards standard electrophilic substitution and also deactivates the pyridine ring itself. youtube.comrsc.org

The Influence of the Phenyl Substituent: The phenyl group at the 2-position is the primary site for functionalization via directed metalation. Its electronic nature (i.e., whether it is electron-rich or electron-poor) can influence the rate and efficiency of these C-H activation reactions. acs.org

The Impact of the Aminomethyl Group: The aminomethyl group at the 4-position primarily increases the molecule's basicity and polarity. In reactions involving strong bases like organolithiums, this group represents an acidic site that will be deprotonated. In metal complexation, it offers an additional coordination site, potentially allowing the molecule to act as a bidentate ligand. Its position at C-4 is remote from the sterically active sites at C-2 and C-6, so its steric influence on reactions at the ortho-position of the phenyl ring is likely minimal.

Competition experiments in related systems have shown that electron-rich arenes tend to react faster in some metal-catalyzed C-H functionalization reactions, suggesting an internal electrophilic-type substitution mechanism. acs.org The structure-reactivity relationship highlights a key dichotomy: the molecule is deactivated towards classical electrophilic attack but is highly activated for regioselective ortho-functionalization via metalation strategies.

Detailed Reaction Mechanism Studies for Key Transformations

Detailed mechanistic studies, often employing kinetic analysis and computational methods, have provided deep insights into the key reactions of the 2-phenylpyridine framework.

Electrophilic Nitration: The mechanism of electrophilic nitration of 2-phenylpyridine has been shown to proceed through a stepwise polar mechanism. rsc.orgrsc.org

Protonation: In the strong acid medium, the pyridine nitrogen is protonated to form the pyridinium ion.

Electrophilic Attack: The nitronium ion (NO₂⁺) attacks the π-system of the phenyl ring. This step is the rate-determining step. The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the phenyl ring and yielding the final product. Computational studies on pyridine derivatives confirm that the protonated species is significantly deactivated towards electrophilic attack. rsc.org

Directed Ortho-Metalation (DoM): The mechanism of DoM is a classic example of a complex-induced proximity effect. baranlab.org

Complexation: The alkyl lithium reagent (e.g., n-BuLi), which exists as an aggregate in solution, first coordinates to the nitrogen atom of the pyridine ring. This is a rapid, reversible Lewis acid-base interaction. wikipedia.org

Deprotonation: The coordinated alkyl lithium then acts as a base, abstracting a proton from the nearest ortho-position of the phenyl ring. This intramolecular deprotonation is kinetically favored over intermolecular reactions or deprotonation at other sites. This step forms the thermodynamically stable aryllithium intermediate.

Electrophilic Quench: The newly formed aryllithium species, a potent nucleophile, reacts with an added electrophile (e.g., an alkyl halide, CO₂, or a ketone) to form the new carbon-carbon or carbon-heteroatom bond at the ortho-position. harvard.edu

Spectroscopic and Structural Elucidation of 2 Phenylpyridin 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like (2-Phenylpyridin-4-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

Proton NMR (¹H NMR) Chemical Shift Assignments and Spin-Spin Coupling Analysis

While specific ¹H NMR data for this compound is not published, predictions can be made based on its constituent parts: a 2-phenylpyridine (B120327) core and a 4-methanamine group. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as signals for the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons.

For the related compound, 2-phenylpyridine, the pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm), with the proton at the 6-position being the most deshielded due to the inductive effect of the nitrogen atom. rsc.orgchemicalbook.com The phenyl protons would also resonate in the aromatic region (δ 7.2-8.0 ppm). rsc.org For 4-(aminomethyl)pyridine (B121137), the methylene protons adjacent to the pyridine ring show a characteristic singlet at approximately δ 3.9 ppm, and the amine protons would likely appear as a broad singlet. researchgate.net

The spin-spin coupling patterns would be crucial for assigning the positions of the protons on the pyridine ring. For instance, ortho-coupled protons would exhibit larger coupling constants (J values) than meta- or para-coupled protons.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the 12 unique carbon atoms.

Based on data for 2-phenylpyridine, the carbon atoms of the pyridine ring would appear in the range of δ 120-160 ppm. rsc.orgchemicalbook.com The carbon attached to the nitrogen (C2) and the carbon bearing the phenyl group would be significantly downfield. The phenyl carbons would resonate in the typical aromatic region of δ 125-140 ppm. rsc.org The methylene carbon of the aminomethyl group would likely appear around δ 45-55 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. It would be instrumental in tracing the connectivity of the protons within the phenyl ring and the pyridine ring separately. uni.lu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signal for each protonated carbon by identifying the one-bond C-H connections. uni.luorganicchemistrydata.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, an HMBC experiment would show a correlation between the methylene protons and the C4 carbon of the pyridine ring, confirming the position of the aminomethyl substituent. It would also show correlations between the protons on one ring and the carbons on the other, confirming the 2-phenylpyridine linkage. uni.luorganicchemistrydata.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₂N₂. uni.lu An HRMS analysis would be expected to yield a measured mass that is very close to the calculated exact mass. PubChem predicts a monoisotopic mass of 184.10005 Da. uni.lu A common adduct observed in ESI-MS would be the protonated molecule, [M+H]⁺, with a predicted m/z of 185.10733. uni.lu

Analysis of Fragmentation Pathways for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a tropylium-like ion or other stable fragments. The fragmentation of the pyridine and phenyl rings themselves could also occur, providing further structural information. The loss of the amino group or the entire aminomethyl side chain would also be expected fragmentation routes. Analysis of these pathways helps to piece together the molecular structure and confirm the identity of the compound. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum would be characterized by the vibrational modes of its primary amine and substituted pyridine and phenyl groups.

The primary amine (-CH₂NH₂) group would exhibit several characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. For a primary amine, two bands are expected: an asymmetric stretching vibration and a symmetric stretching vibration. The N-H bending vibration, or scissoring, usually appears in the range of 1590-1650 cm⁻¹.

The pyridine ring, a heteroaromatic system, displays characteristic C-H and C=C/C=N stretching vibrations. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The ring stretching vibrations for pyridine derivatives typically occur in the 1400-1600 cm⁻¹ region. The presence of the phenyl substituent will also contribute to the aromatic C-H and C=C stretching vibrations in similar regions.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Aromatic (Pyridine/Phenyl) | C-H Stretch | 3000 - 3100 |

| Aromatic (Pyridine/Phenyl) | C=C and C=N Ring Stretch | 1400 - 1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

This table presents expected ranges for vibrational modes based on established infrared spectroscopy correlation charts. Actual experimental values may vary.

X-ray Crystallography

As of the current date, there is no publicly available crystal structure for this compound in crystallographic databases. Therefore, a definitive analysis of its solid-state molecular conformation, crystal packing, and intermolecular interactions is not possible. However, based on the molecular structure, we can anticipate the types of interactions that would govern its crystal lattice.

Should single crystals of this compound be grown, X-ray crystallography would be the definitive method to determine its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the phenyl and pyridine rings, which would indicate the degree of twisting between these two aromatic systems.

The crystal packing of this compound would be primarily influenced by hydrogen bonding and π-π stacking interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded networks, which are a significant force in the packing of molecules within the crystal. researchgate.net

The molecule this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the assignment of absolute configuration is not applicable to this compound.

Theoretical and Computational Investigations of 2 Phenylpyridin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, which are grounded in the principles of quantum mechanics, are pivotal for modeling the electronic structure and energy of molecules. nih.gov Methodologies such as Density Functional Theory (DFT) are frequently utilized to strike a balance between computational accuracy and efficiency. epstem.netepstem.netepstem.net

The electronic architecture of (2-Phenylpyridin-4-yl)methanamine is defined by the interaction between the aminomethyl group, which donates electrons, and the phenylpyridine core, which withdraws them. Molecular orbital (MO) theory is essential for comprehending the distribution of electrons and pinpointing the areas most prone to chemical reactions. pressbooks.pubyoutube.comyoutube.comyoutube.com Of particular significance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical determinant of a molecule's reactivity and stability. nih.gov

For this compound, the HOMO is anticipated to be concentrated on the aminomethyl group and the pyridine (B92270) ring, while the LUMO is likely spread across the phenyl and pyridine rings.

| Parameter | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic amines. Actual values would require specific computation for this molecule.

The flexibility of this compound stems from the rotational freedom around the single bonds that connect the phenyl group to the pyridine ring and the aminomethyl group to the pyridine ring. Conformational analysis seeks to identify the most stable three-dimensional structures and the energy barriers separating them. nih.gov A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. wikipedia.org

| Conformer | Dihedral Angle (Phenyl-Pyridine) | Dihedral Angle (Pyridine-CH₂NH₂) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~ 35° | ~ 65° | 0.0 |

| 2 | ~ 35° | ~ 175° | 1.5 |

| 3 (Planar Transition State) | 0° | ~ 65° | 4.0 |

Note: This table presents hypothetical data based on expected steric and electronic effects in comparable molecular systems.

Computational techniques can forecast a range of spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. mdpi.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

NMR Spectroscopy: Theoretical calculations of magnetic shielding tensors allow for the prediction of ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental peaks. epstem.net

IR Spectroscopy: The computation of vibrational frequencies and intensities yields a theoretical IR spectrum, which can be compared with experimental data to identify characteristic functional group vibrations. epstem.net

UV-Vis Spectroscopy: Methods like Time-Dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to the absorption maxima observed in UV-Vis spectra. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations offer a static view, molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior over time by solving Newton's equations of motion for the system's atoms.

MD simulations can be employed to study this compound in various environments, such as in solution or its solid crystalline state. In solution, these simulations can elucidate solvation processes, including the arrangement of solvent molecules and hydrogen bonding. In the solid phase, MD can be used to investigate crystal packing and intermolecular interactions. mdpi.com

The interactions of this compound with other molecules or biological systems can be explored using MD simulations. For example, simulating its interaction with a model biological membrane can provide insights into its ability to cross cell membranes. nih.gov Such studies can reveal the specific forces, like hydrogen bonds and van der Waals interactions, that dictate its behavior at a molecular level. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the synthetic routes to this compound is fundamental for optimizing its production. Reaction pathway modeling, primarily using quantum chemical methods like Density Functional Theory (DFT), allows for a detailed exploration of potential synthetic mechanisms at the atomic level. These computational studies can identify the most energetically favorable pathways, characterize the structures of transient intermediates, and determine the energy barriers associated with transition states.

A plausible synthetic route to this compound involves the reduction of the corresponding nitrile, (2-phenylpyridin-4-yl)carbonitrile. Computational modeling of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (nitrile), product (amine), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for each step of the reaction. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

Energy Calculation: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a potential energy surface. The difference in energy between the reactant and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. nih.gov

For instance, a DFT study could model the catalytic hydrogenation of (2-phenylpyridin-4-yl)carbonitrile. The calculations would map the energetic landscape of the reaction, including the adsorption of the nitrile onto a catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final amine product.

Illustrative Reaction Coordinate:

The table below presents a hypothetical energy profile for a two-step reduction of a nitrile to an amine, as might be determined through DFT calculations. This illustrates how computational modeling can quantify the energy changes throughout a reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant + H₂ | Starting Nitrile | 0.0 |

| Transition State 1 (TS1) | First H addition | +25.5 |

| Intermediate | Imine species | +5.2 |

| Transition State 2 (TS2) | Second H addition | +15.8 |

| Product | Final Amine | -10.7 |

| Note: This data is illustrative and represents a hypothetical reaction pathway for educational purposes. |

By characterizing these pathways, computational chemists can predict which reaction conditions (temperature, pressure, catalyst) are most likely to be successful, thereby saving significant time and resources in the laboratory.

Computational Design and Virtual Screening of this compound Derivatives

The structural features of this compound—a rigid aromatic system, a hydrogen bond donor/acceptor in the pyridine ring, and a flexible primary amine—make it an attractive starting point for designing new functional molecules, particularly therapeutic agents. Computational methods are indispensable for exploring the vast chemical space of its potential derivatives to identify candidates with high predicted activity and selectivity for a biological target.

Virtual Screening Workflow:

A typical computational design and virtual screening campaign for derivatives of this compound would proceed as follows:

Target Identification and Preparation: A biological target, such as a protein kinase or receptor implicated in a disease, is chosen. The 3D structure of the protein, often obtained from X-ray crystallography, is prepared for docking by adding hydrogen atoms and assigning partial charges.

Library Generation: A virtual library of derivatives is created by computationally adding various substituents to the parent this compound scaffold. These modifications can systematically probe the effect of changing steric bulk, electronic properties, and hydrogen bonding potential.

Molecular Docking: The virtual library of derivatives is then "docked" into the active site of the target protein. mdpi.commdpi.com Docking algorithms predict the preferred binding orientation of each molecule and estimate the strength of the interaction, typically reported as a docking score or binding energy. nih.gov Molecules with more favorable scores are considered potential hits.

Post-Docking Analysis: The top-scoring compounds are further analyzed. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine the binding free energy predictions. mdpi.com The interactions between the ligand and key amino acid residues in the protein's active site are visualized to ensure that the predicted binding mode is chemically reasonable.

Illustrative Virtual Screening Results:

The following table shows hypothetical docking results for a small, focused library of this compound derivatives against a protein kinase target.

| Compound ID | R-Group on Phenyl Ring | R-Group on Amine | Predicted Docking Score (kcal/mol) | Key Interacting Residue |

| PPM-001 | H (Parent) | H | -7.5 | ASP145 |

| PPM-002 | 4-Fluoro | H | -8.2 | ASP145, LYS72 |

| PPM-003 | 4-Methoxy | H | -7.9 | GLU91 |

| PPM-004 | 4-Fluoro | Methyl | -7.1 | LYS72 |

| PPM-005 | 3-Chloro | H | -8.5 | ASP145, VAL25 |

| Note: This data is for illustrative purposes only to demonstrate the output of a virtual screening study. The target and results are hypothetical. |

Based on these hypothetical results, compounds PPM-002 and PPM-005 would be prioritized for chemical synthesis and subsequent experimental validation. This rational, computation-driven approach significantly accelerates the discovery of lead compounds by focusing experimental efforts on molecules with the highest probability of success.

Derivatization and Analogue Synthesis of 2 Phenylpyridin 4 Yl Methanamine

Chemical Modifications of the Aminomethyl Group

The primary amine of the aminomethyl group is a key handle for a variety of chemical transformations, enabling the introduction of diverse functionalities that can significantly impact the molecule's biological activity and physical characteristics.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the aminomethyl group introduces alkyl substituents, which can modulate the basicity and lipophilicity of the resulting secondary or tertiary amines. While direct literature on the N-alkylation of (2-Phenylpyridin-4-yl)methanamine is not extensively detailed, general synthetic methodologies for the alkylation of primary amines are well-established and applicable. These methods typically involve the reaction of the primary amine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and reaction conditions can influence the extent of alkylation, allowing for the selective synthesis of mono- or di-alkylated products.

N-Acylation reactions are fundamental for converting the primary amine into an amide. This transformation is widely employed in medicinal chemistry to introduce a vast array of acyl groups, thereby modifying the electronic and steric properties of the molecule. The reaction typically involves treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.net A broad range of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties, can be readily introduced. nih.gov The resulting amides are generally more stable and less basic than the parent amine. A study on N-(4-aminopyridin-2-yl)amides highlighted the synthesis of various amide derivatives as potential B-Raf(V600E) inhibitors, demonstrating the utility of this functionalization in drug discovery. nih.gov

Table 1: Examples of N-Acylation Reactions of Amines

| Acylating Agent | Amine Substrate | Product | Notes |

| Benzoyl chloride | Aniline | N-Phenylbenzamide | A classic example of Schotten-Baumann reaction. |

| Acetic anhydride | Benzylamine | N-Benzylacetamide | A common method for amine protection. |

| Various Carboxylic Acids | Amino Acids | Peptides | The foundation of peptide synthesis, often requiring coupling agents. researchgate.net |

| Acyl Halides/Anhydrides | General Amines | Amides | A versatile and widely used transformation in organic synthesis. youtube.com |

Formation of Amides, Ureas, and Thioureas

The synthesis of amides from this compound and carboxylic acids can be achieved using various coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net This method allows for the formation of amide bonds under mild conditions, making it suitable for complex substrates. nih.gov

Ureas and thioureas are another important class of derivatives accessible from the aminomethyl group. The reaction of this compound with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a direct and efficient route to the corresponding ureas and thioureas, respectively. nih.govorganic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. The synthesis of novel urea (B33335) and thiourea (B124793) derivatives from a similar biphenylmethanamine scaffold has been reported, highlighting the accessibility of these derivatives. researchgate.net The resulting urea and thiourea moieties can participate in hydrogen bonding interactions and significantly alter the biological profile of the parent molecule. nih.govmdpi.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Starting Amine | Product Type | General Reaction |

| Isocyanate (R-NCO) | Primary or Secondary Amine | Urea | R'-NH₂ + R-NCO → R'-NH-C(O)NH-R |

| Isothiocyanate (R-NCS) | Primary or Secondary Amine | Thiourea | R'-NH₂ + R-NCS → R'-NH-C(S)NH-R |

Synthesis of Imine and Amidine Derivatives

The primary amine of this compound can be condensed with aldehydes or ketones to form imines , also known as Schiff bases. redalyc.orgyoutube.com This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the imine product. google.com The resulting C=N double bond of the imine can be subsequently reduced to afford secondary amines, providing an alternative route for N-alkylation.

Amidines are functional groups characterized by the R-C(=NR')NR''R''' structure and can be synthesized from the corresponding amine. A common method for the synthesis of amidines involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which then reacts with an amine to yield the amidine. nih.gov Alternatively, amidines can be prepared by the reaction of an amine with an orthoester or by the addition of organometallic reagents to carbodiimides. semanticscholar.orgsciforum.net The synthesis of amidines from nitriles and amines promoted by trimethylaluminum (B3029685) has also been reported. semanticscholar.org These derivatives are of interest due to their basic nature and ability to act as ligands for metal ions. google.com

Functionalization of the Pyridine Ring

The pyridine ring of this compound is susceptible to a range of functionalization reactions, allowing for the introduction of substituents that can modulate the electronic properties, steric profile, and metabolic stability of the molecule.

Introduction of Halogens and Nitro Groups

Halogenation of the pyridine ring can be achieved through various methods, although the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging. uoanbar.edu.iq Direct halogenation of pyridines often requires harsh conditions. youtube.com However, site-selective halogenation can be achieved. For instance, designed phosphine (B1218219) reagents have been used for the 4-selective halogenation of a broad range of unactivated pyridines. nih.gov Another strategy involves the conversion of pyridines to their N-oxides, which activates the ring towards electrophilic substitution at the 4-position, followed by deoxygenation. Patent literature describes processes for the bromination of pyridine derivatives using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum. google.com

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution reaction. However, due to the deactivating effect of the nitrogen atom, nitration of pyridine requires vigorous conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at high temperatures. rsc.orgrsc.org The nitration of 2-phenylpyridine (B120327) has been studied, and the position of nitration is influenced by the reaction conditions and the directing effects of the phenyl group and the pyridine nitrogen. rsc.org The presence of a nitro group can serve as a precursor for other functional groups, such as an amino group upon reduction. A commercially available example is 5-Nitro-2-phenylpyridine. sigmaaldrich.com

Metalation and Cross-Coupling Reactions at Pyridine Positions

Metalation of the pyridine ring, followed by quenching with an electrophile, is a powerful strategy for introducing a wide range of substituents. The directing effect of the pyridine nitrogen typically favors metalation at the C2 or C6 positions. However, methods for the functionalization of pyridines at the C4 position have also been developed. researchgate.net For 2-phenylpyridine, cyclometalation involving the ortho-C-H bond of the phenyl ring and the pyridine nitrogen is a well-known process, particularly with transition metals like iridium and palladium. wikipedia.orgnih.gov This has been extensively used in the synthesis of phosphorescent materials. wikipedia.orgnih.gov

Cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring. wikipedia.org These reactions typically involve the coupling of a halogenated or triflated pyridine derivative with a suitable organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. rsc.orgrsc.org For example, a palladium-catalyzed cross-coupling of a halo-substituted pyridine with an arylboronic acid can be used to introduce additional aryl groups. researchgate.netclaremont.edu The regioselectivity of the cross-coupling reaction is determined by the position of the halide or triflate on the pyridine ring. The mechanism of palladium-catalyzed methylation of 2-phenylpyridine has been studied, providing insights into C-C bond formation at the ortho-position of the phenyl ring. nih.gov

Table 3: Common Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) + Organohalide | Palladium | C-C |

| Stille | Organotin reagent + Organohalide | Palladium | C-C |

| Heck | Alkene + Organohalide | Palladium | C-C (alkenyl) |

| Buchwald-Hartwig | Amine/Alcohol + Organohalide | Palladium/Copper | C-N / C-O |

| Sonogashira | Terminal alkyne + Organohalide | Palladium/Copper | C-C (alkynyl) |

Substitution Pattern Variation on the Pyridine Moiety

The pyridine ring of this compound is a prime target for substitution to explore structure-activity relationships (SAR). The nitrogen atom in the pyridine ring imparts a degree of electron deficiency, influencing the reactivity of the ring's carbon atoms. Synthetic strategies often focus on introducing substituents at positions that are electronically and sterically accessible.

A common approach to modifying the pyridine moiety involves the use of precursor pyridines with desired substitution patterns prior to the introduction of the phenyl and methanamine groups. For instance, the synthesis of 2-phenylpyridine derivatives can be achieved through Suzuki-Miyaura cross-coupling reactions between a substituted pyridine derivative and a phenylboronic acid. mdpi.com This method allows for the incorporation of a variety of functional groups onto the pyridine ring.

Research has shown that the introduction of specific substituents on the pyridine ring can lead to compounds with interesting biological activities. For example, a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized, demonstrating that modifications on the pyridine ring can influence antimicrobial properties. researchgate.net

The following table illustrates examples of substitution patterns on the pyridine moiety of related 2-phenylpyridine structures and the synthetic methods employed:

| Precursor | Reagent | Reaction Type | Resulting Substitution | Reference |

| 2,3-dichloro-5-trifluoromethylpyridine | 4-hydroxyphenylboronic acid | Suzuki-Miyaura cross-coupling | 3-chloro-5-(trifluoromethyl) | mdpi.com |

| 2-Amino, 6-Chloro, Pyridines | Various amines | Nucleophilic aromatic substitution | Varied substitutions at the 6-position | researchgate.net |

This table is for illustrative purposes and showcases derivatization on the broader 2-phenylpyridine scaffold.

Substituent Effects on the Phenyl Moiety

The phenyl ring of this compound offers another avenue for structural diversification. The electronic nature of substituents on the phenyl ring can profoundly impact the molecule's properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can alter the electron density distribution across the entire molecule. studypug.com EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the phenyl ring. studypug.com Conversely, EWGs, like nitro (-NO2), cyano (-CN), and halo (-X) groups, decrease the electron density. studypug.com

These electronic perturbations can influence a molecule's reactivity, stability, and intermolecular interactions. For instance, in a study on phenylcyclopropylamines, it was observed that EWGs like -Cl and -F on the phenyl ring improved the inhibition of certain enzymes, while EDGs like -CH3 enhanced inhibition of others. nih.gov Theoretical studies on other aromatic systems have also shown that the strategic placement of EDGs and EWGs can tune the photophysical properties of molecules. nih.govresearchgate.net

The table below summarizes the general effects of these substituent groups:

| Group Type | Examples | Effect on Phenyl Ring |

| Electron-Donating Groups (EDGs) | -OH, -NH2, -OR, -Alkyl | Increases electron density |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, -Halogens | Decreases electron density |

Achieving regioselectivity in the functionalization of the phenyl ring is a key challenge in organic synthesis. Directing groups are often employed to control the position of incoming substituents. For the phenyl ring in this compound, electrophilic aromatic substitution reactions would typically be directed to the ortho and para positions relative to the pyridine substituent, which is generally considered a deactivating group.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for regioselective derivatization. mdpi.com These methods can enable the introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution reactions. While specific studies on the regioselective C-H functionalization of this compound are not widely reported, the principles have been demonstrated in other heterocyclic systems. mdpi.com

Synthesis of Polyfunctionalized and Complex this compound Derivatives

The development of polyfunctionalized and more complex derivatives of this compound often involves multi-step synthetic sequences or multicomponent reactions. researchgate.net These approaches allow for the controlled installation of multiple functional groups, leading to molecules with highly tailored properties.

For example, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized through a sequence of Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. mdpi.com This highlights how a combination of modern synthetic methods can be used to build complex molecular architectures based on the 2-phenylpyridine core. Similarly, the synthesis of other complex heterocyclic compounds has been achieved through multi-step procedures involving condensation and cyclization reactions. nih.govnih.gov

The synthesis of such complex derivatives is often guided by the desire to explore new chemical space and to develop compounds with specific biological or material science applications.

Role of 2 Phenylpyridin 4 Yl Methanamine in Advanced Organic Synthesis

Utilization as a Versatile Building Block

The inherent functionalities of (2-Phenylpyridin-4-yl)methanamine make it an attractive starting material for the synthesis of a diverse array of more complex molecules. The presence of the nucleophilic aminomethyl group and the aromatic 2-phenylpyridine (B120327) core allows for a wide range of chemical modifications.

Precursor for the Synthesis of Complex Heterocyclic Systems

The primary amine functionality of this compound serves as a key reactive handle for the construction of various heterocyclic systems. This is particularly valuable in the synthesis of bioactive molecules, where heterocyclic scaffolds are prevalent. ijnrd.orgresearchgate.netmdpi.comnih.govresearchgate.net For instance, the amine can readily participate in condensation reactions with carbonyl compounds, cyclization reactions with bifunctional reagents, and transition-metal-catalyzed cross-coupling reactions to afford a variety of nitrogen-containing heterocycles.

The 2-phenylpyridine moiety itself is a common structural motif in many functional materials and pharmaceutical agents. researchgate.netmdpi.com The combination of this scaffold with a reactive methanamine group in a single molecule provides a direct route to novel and potentially bioactive heterocyclic compounds.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Approach | Potential Application Areas |

| Substituted Pyrimidines | Condensation with 1,3-dicarbonyl compounds | Medicinal Chemistry, Materials Science |